2-Amino-3-fluoro-5-nitrobenzonitrile
Overview
Description
“2-Amino-3-fluoro-5-nitrobenzonitrile” is a chemical compound with the CAS Number: 1379335-00-8 . It has a molecular weight of 181.13 . It is a powder in physical form and is used as a molecular scaffold for synthesizing APIs and macromolecules .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 2-fluorobenzonitrile via nitration . It can also be used in the preparation of other compounds such as 2-fluoro-5-aminobenzonitrile, ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate, and 1-methyl-5-nitro-1H-indazol-3-ylamine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H4FN3O2/c8-5-1-4(3-9)7(11(12)13)6(10)2-5/h1-2H,10H2 . This indicates the presence of fluorine, nitrogen, and oxygen atoms in the compound.Chemical Reactions Analysis
“this compound” is a versatile compound in chemical reactions. It can react with methyl thioglycolate to yield anti-tumor benzothiophene derivatives . The compound’s different substituents have different reactivities, thus no protective group is required .Physical and Chemical Properties Analysis
“this compound” is a white to light yellow crystal powder . It has a molecular weight of 166.11 g/mol .Scientific Research Applications
Chemical Fixation of CO2
An efficient method for the chemical fixation of CO2 with 2-aminobenzonitriles, including derivatives like 2-amino-5-fluorobenzonitrile, to quinazoline-2,4(1H,3H)-diones was discovered. This process, catalyzed by a simple monomeric tungstate, demonstrates the compound's utility in transforming CO2 under atmospheric pressure into valuable quinazoline derivatives in high yields. The method showcases an application in sustainable chemistry, highlighting the compound's role in CO2 fixation processes (Kimura et al., 2012).
Synthesis of Gefitinib
In the synthesis of Gefitinib, a notable anticancer drug, derivatives of 2-aminobenzonitriles are key intermediates. The process involves the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture that eventually leads to Gefitinib. This synthesis pathway underscores the compound's importance in pharmaceutical manufacturing, demonstrating its role in creating complex molecules (Jin et al., 2005).
Hydrogenation Processes
The hydrogenation of nitrobenzonitriles, including the study of their transformation in different solvents, reveals the compound's potential in generating primary amines or aminobenzamides. This research indicates the impact of substituent positioning and solvent choice on the hydrogenation outcomes, contributing to the understanding of reductive transformations in synthetic chemistry (Koprivova & Červený, 2008).
PET Imaging Agent Synthesis
The compound's derivatives are instrumental in synthesizing radiotracers like [(18)F]FPEB, used in PET imaging to target metabotropic glutamate subtype 5 receptors (mGluR5). The development of a simplified synthesis method for the radiolabeling precursor emphasizes the compound's utility in medical imaging, aiding in neurological research (Lim et al., 2014).
Novel Organic Syntheses
The compound is also involved in novel organic synthesis processes, such as the formation of 2H-3,1-benzoxazine derivatives, highlighting its versatility in creating heterocyclic structures. This research shows the compound's applicability in synthesizing novel organic molecules, which can have various applications in materials science and pharmaceuticals (Li et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-3-fluoro-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBJRSHMICMQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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